

P17 vs. P144: A Comparative Guide to TGF- β Inhibitory Peptides

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Compound of Interest

Compound Name: P17 Peptide

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In the landscape of therapeutic strategies targeting Transforming Growth Factor-beta (TGF- β), a pivotal regulator of cellular processes, the synthetic peptides P17 and P144 have emerged as significant contenders. Both peptides have demonstrated potent inhibitory effects on the TGF- β signaling pathway, a pathway frequently implicated in fibrosis, cancer progression, and inflammatory diseases. This guide provides a comprehensive comparison of P17 and P144, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, supporting experimental data, and relevant protocols.

Peptide Characteristics and Origins

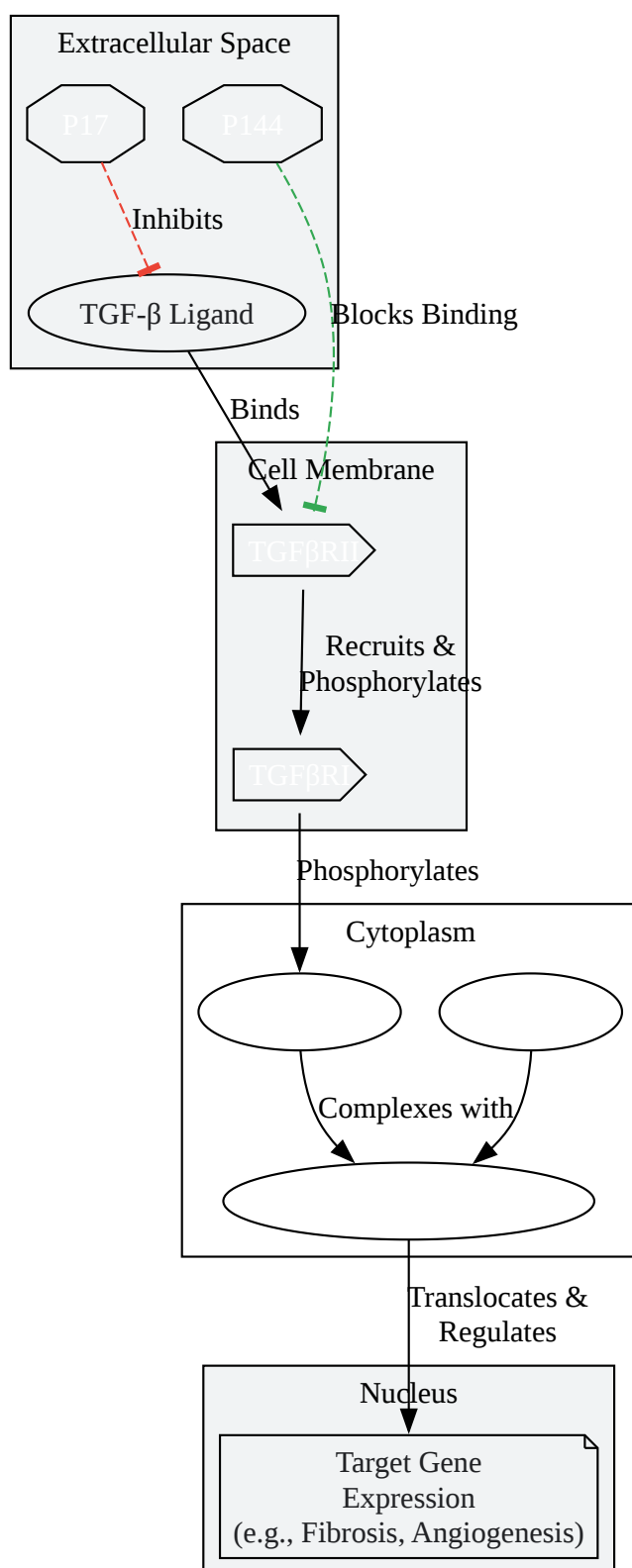
P17 and P144 originate from distinct discovery methodologies, which contribute to their unique properties.

- P17: This soluble, hydrophilic peptide was identified through a random phage display peptide library.^{[1][2]} Its sequence is KRIWFIPRSSWYERA.^{[2][3]}
- P144 (Disitertide): In contrast, P144 is a hydrophobic peptide derived from the amino acid sequence (730-743) of the extracellular region of the TGF- β type III receptor, also known as Betaglycan.^{[1][2]} Its sequence is TSLDASIIWAMMQN.^{[2][3]} Due to its hydrophobicity, P144

has lower solubility, which has led to research into encapsulation strategies to improve its therapeutic application.^{[4][5]}

Mechanism of TGF- β Inhibition

Both peptides function by interfering with the TGF- β signaling cascade, albeit through potentially different points of interaction. The canonical TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to its type II receptor (TGF β RII), which then recruits and phosphorylates the type I receptor (TGF β RI). The activated TGF β RI proceeds to phosphorylate downstream signaling molecules, primarily SMAD2 and SMAD3.



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P17 directly binds to TGF- β isoforms, with a relative binding affinity of 100% for TGF- β 1, 80% for TGF- β 2, and 30% for TGF- β 3 in surface plasmon resonance assays.[1][2] P144 is designed to block the interaction between the TGF- β ligand and its receptors.[3][6] Both peptides have been shown to effectively reduce the phosphorylation of SMAD2, a key downstream effector in the pathway.[1][6][7][8]

Comparative Efficacy from In Vitro and In Vivo Studies

Extensive research has been conducted to evaluate the therapeutic potential of P17 and P144 in various disease models.

Anti-Fibrotic Activity

Both peptides have demonstrated significant anti-fibrotic effects in different models. In a mouse model of peritoneal dialysis-induced fibrosis, both P17 and P144 reduced peritoneal thickness and the expression of mesenchymal markers like collagen I and fibronectin.[9] In a radiotherapy-induced fibrosis model in rabbits, P144 treatment led to reduced collagen deposition and decreased phosphorylation of Smad2/3.[6][10]

Anti-Angiogenic and Anti-Cancer Effects

In a rat model of laser-induced choroidal neovascularization (CNV), both intravenous and intravitreal administration of P17 and P144 were found to decrease the development of early CNV lesions.[1][11] This effect was associated with the downregulation of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[1][2]

In the context of cancer, P144 has been shown to inhibit cell growth and increase apoptosis in brain tumor cell lines, including glioblastoma.[8][12] It was also found to decrease migration and invasiveness of glioblastoma cells in vitro and impair tumor growth in vivo.[8] Studies on human liver cancer cell lines have indicated that encapsulated forms of both P17 and P144 can inhibit cell proliferation in a dose-dependent manner.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies to facilitate a direct comparison of P17 and P144.

Parameter	P17	P144 (Disitertide)	Reference
Origin	Phage Display Library	TGF- β Type III Receptor (Betaglycan)	[2][3]
Sequence	KRIWFIPRSSWYERA	TSLDASIIWAMMQN	[2][3]
Properties	Hydrophilic, Soluble	Hydrophobic	[2][3]

Table 1: General Characteristics of P17 and P144

TGF- β Isoform	P17 Relative Binding Affinity	P144 Relative Binding Affinity	Reference
TGF- β 1	100%	Data not available	[1][2]
TGF- β 2	80%	Data not available	[1][2]
TGF- β 3	30%	Data not available	[1][2]

 Table 2: Binding Affinity of P17 to TGF- β Isoforms

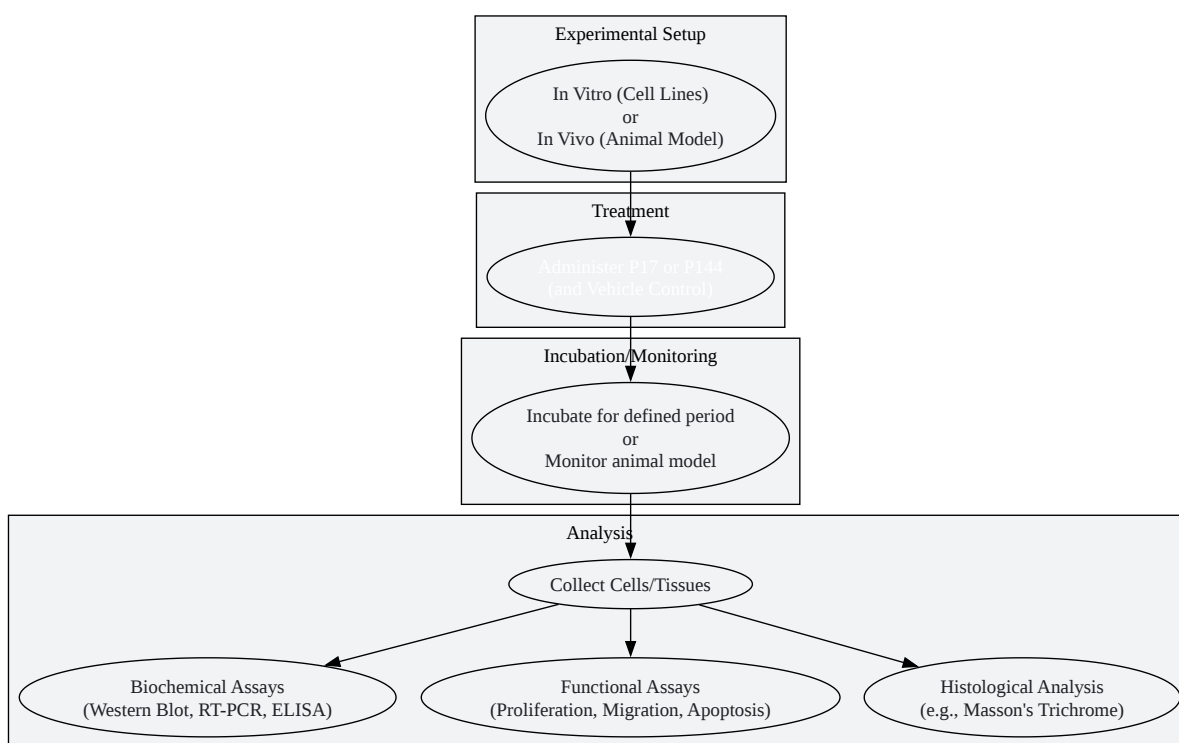
Model System	P17 Effect	P144 Effect	Key Downstream Effects	Reference
Rat Choroidal Neovascularization	Decreased CNV	Decreased CNV	↓ VEGF, ↓ pSMAD-2, ↓ MMP-2	[1][2]
Human Corneal Epithelial Cells	↓ TGF-β1-stimulated MMP13	↓ TGF-β1-stimulated MMP13, ↓ pSMAD2	-	[7]
Glioblastoma Cell Lines	No effect on growth/apoptosis	↓ Growth, ↑ Apoptosis, ↓ Migration, ↓ Invasion	↓ pSMAD2	[8][12]
Human Liver Cancer Cells (Encapsulated)	↓ Proliferation	↓ Proliferation	↓ pSMAD2	[3]
Mouse Peritoneal Fibrosis	↓ Peritoneal thickness, ↓ Mesenchymal markers	↓ Peritoneal thickness, ↓ Mesenchymal markers	-	[9]
Rabbit Radiotherapy-Induced Fibrosis	Not tested	↓ Collagen deposition	↓ pSMAD2/3	[6]

Table 3: Summary of Preclinical Efficacy

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of P17 and P144.

General Experimental Workflow



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In Vivo Choroidal Neovascularization Model

- Animal Model: Long Evans rats were used in an established laser-induced CNV model.[1]
[11]
- Peptide Administration:
 - Intravenous: Five injections of P17 (1 mg/ml) or P144 (1 mg/ml) in 0.2 mL of saline or carbonate, respectively, were administered every 72 hours over 2 weeks.[1][2]
 - Intravitreal: A single 7 μ l injection of P17 (20 mg/ml), P144 (3 mg/ml), or a mixture of both was administered.[1][2]
- Analysis:
 - Fluorescein Angiography (FA): Performed weekly to assess the evolution of CNV.[11]
 - RT-PCR: Gene expression of factors like VEGF, TGF- β , COX-2, MMP-2, and MMP-9 was assessed.[11]
 - Western Blot: Protein levels of VEGF and p-SMAD2 were determined.[11]
 - Gelatin Zymography: MMP-2 activity was assessed.[11]

In Vitro Cell-Based Assays

- Cell Lines: A variety of cell lines have been used, including human corneal epithelial cells, glioblastoma cell lines (DAOY, A172, U87-MG), and human liver cancer cell lines (SNU449, Hep3B).[3][7][12]
- Treatment: Cells were exposed to TGF- β 1 or TGF- β 2 in the presence or absence of P17 or P144 at varying concentrations (e.g., 100 μ g/ml for glioblastoma cells).[12]
- Analysis:
 - Western Blot: To determine the expression of phosphorylated SMAD2.[7][12]
 - Proliferation/Viability Assays (e.g., MTT, XTT): To assess the effect on cell growth.[7][12]

- Apoptosis Assays (e.g., Cell Death Detection ELISA): To measure programmed cell death. [12]
- Migration and Invasion Assays: To evaluate the impact on cancer cell motility.[8]
- Immunobead-based assays (e.g., Luminex): To analyze the secretion of MMPs.[7]

Conclusion

Both P17 and P144 are potent inhibitors of the TGF- β signaling pathway with demonstrated efficacy in a range of preclinical models of fibrosis, angiogenesis, and cancer. P17, a hydrophilic peptide from a phage display library, has well-characterized binding affinities for TGF- β isoforms. P144, a hydrophobic peptide derived from the TGF- β type III receptor, has shown strong therapeutic potential, particularly in anti-fibrotic and anti-cancer applications.

The choice between P17 and P144 for a specific research or therapeutic application will likely depend on the target disease, the desired route of administration, and the specific characteristics of the peptide, such as solubility and isoform specificity. The encapsulation of these peptides presents a promising strategy to overcome limitations like poor solubility and to enhance their therapeutic index. Further head-to-head comparative studies will be invaluable in delineating the specific advantages of each peptide and guiding their future clinical development.

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